3-(3-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid
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Overview
Description
3-(3-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a keto group on a propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of Suzuki coupling reactions, where the boronic acid is reacted with a halogenated precursor in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group on the phenyl ring can influence the compound’s binding affinity and reactivity with enzymes and receptors. The keto group on the propanoic acid chain can participate in various biochemical reactions, potentially leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
- 3-Fluoro-4-formylphenylboronic acid
- 4-Fluoro-2-methoxyphenylboronic acid
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both a fluorine atom and a methoxy group on the phenyl ring, along with a keto group on the propanoic acid chain, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H9FO4 |
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Molecular Weight |
212.17 g/mol |
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9FO4/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
QBRSGOATYLGFLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)C(=O)O)F |
Origin of Product |
United States |
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